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molecular formula C10H10N2O2 B175755 methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 172647-94-8

methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate

Cat. No. B175755
M. Wt: 190.2 g/mol
InChI Key: BOKGUZZEEWDHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05624935

Procedure details

A procedure similar to that described in Preparation 12 was repeated, except that 1.90 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 4.95 g of 7-azaindol, 100 ml of dimethylformamide and 4.2 ml of methyl bromoacetate were used, to give 7.70 g of the title compound having Rf=0.33 (on silica gel thin layer chromatography using a 2:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][N:10]=2)[CH:5]=[CH:4]1.Br[CH2:13][C:14]([O:16][CH3:17])=[O:15]>CN(C)C=O>[N:3]1([CH2:13][C:14]([O:16][CH3:17])=[O:15])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][N:10]=2)[CH:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.95 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Step Three
Name
Quantity
4.2 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 12

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC2=CC=CN=C12)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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